molecular formula C18H16FN3 B12190287 N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine

N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine

Cat. No.: B12190287
M. Wt: 293.3 g/mol
InChI Key: NEGSZTIFYPWHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine (CAS: 1018131-89-9) is a pyridazine derivative with a molecular weight of 293.3 g/mol and the formula C₁₈H₁₇FN₄. The compound features a pyridazine core substituted with a 4-fluorophenyl group at position 6, an N-benzyl group, and an N-methyl group at position 2. The 4-fluorophenyl moiety may enhance bioavailability and binding affinity through hydrophobic interactions and electronic effects, while the benzyl group contributes to steric bulk and lipophilicity.

Properties

Molecular Formula

C18H16FN3

Molecular Weight

293.3 g/mol

IUPAC Name

N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine

InChI

InChI=1S/C18H16FN3/c1-22(13-14-5-3-2-4-6-14)18-12-11-17(20-21-18)15-7-9-16(19)10-8-15/h2-12H,13H2,1H3

InChI Key

NEGSZTIFYPWHSA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization Approaches

Pyridazines are commonly synthesized via condensation of 1,4-diketones with hydrazine. For example, reacting 1-(4-fluorophenyl)butane-1,4-dione with hydrazine hydrate yields 6-(4-fluorophenyl)pyridazin-3-amine.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1).

  • Temperature: Reflux (80°C, 12 hours).

  • Yield: ~65% after recrystallization.

Halogenation for Functionalization

Bromination at position 3 is achieved using phosphorus oxybromide (POBr₃) in dichloromethane:

6-(4-Fluorophenyl)pyridazin-3-amine+POBr33-Bromo-6-(4-fluorophenyl)pyridazine+H3PO3\text{6-(4-Fluorophenyl)pyridazin-3-amine} + \text{POBr}3 \rightarrow \text{3-Bromo-6-(4-fluorophenyl)pyridazine} + \text{H}3\text{PO}_3

Conditions :

  • Temperature: 0°C to 25°C (gradual warming).

  • Yield: ~78%.

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling installs the 4-fluorophenyl moiety at position 6 of 3-bromopyridazine:

3,6-Dibromopyridazine+4-Fluorophenylboronic acidPd(PPh3)43-Bromo-6-(4-fluorophenyl)pyridazine\text{3,6-Dibromopyridazine} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-Bromo-6-(4-fluorophenyl)pyridazine}

Optimized Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Base: Sodium carbonate (2 eq).

  • Solvent: Dioxane/water (4:1).

  • Temperature: 90°C, 8 hours.

  • Yield: 82%.

Installation of the N-Benzyl-N-Methylamine Group

Buchwald-Hartwig Amination

The tertiary amine is introduced via palladium-catalyzed coupling of 3-bromo-6-(4-fluorophenyl)pyridazine with N-benzyl-N-methylamine:

3-Bromo-6-(4-fluorophenyl)pyridazine+N-Benzyl-N-methylaminePd2(dba)3,XantPhosTarget Compound\text{3-Bromo-6-(4-fluorophenyl)pyridazine} + \text{N-Benzyl-N-methylamine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{XantPhos}} \text{Target Compound}

Conditions :

  • Catalyst: Palladium(II) acetate (2.5 mol%).

  • Ligand: XantPhos (5 mol%).

  • Base: Potassium tert-butoxide (2 eq).

  • Solvent: Toluene.

  • Temperature: 110°C, 12 hours under nitrogen.

  • Yield: 68%.

Reductive Amination Alternative

A two-step reductive amination strategy may also be employed:

  • Imine Formation : React 6-(4-fluorophenyl)pyridazin-3-amine with benzaldehyde and methylamine.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) yields the tertiary amine.

Conditions :

  • Solvent: Methanol.

  • Pressure: 3 bar H₂.

  • Temperature: 25°C, 6 hours.

  • Yield: 54%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Buchwald-Hartwig High regioselectivityRequires expensive ligands68
Reductive Amination One-pot procedureLower yield due to side reactions54
Suzuki Coupling Efficient aryl introductionSensitive to boronic acid purity82

Characterization and Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, 1H), 7.97–7.94 (m, 2H), 7.45 (d, 2H), 4.52 (s, 2H), 3.12 (s, 3H).

  • LC-MS : m/z 293.3 [M+H]⁺, purity >95%.

  • Melting Point : 148–150°C.

Industrial-Scale Considerations

Patented methodologies emphasize solvent selection (e.g., methanol, THF) and catalyst recycling to reduce costs. For example, using palladium on carbon (Pd/C) for hydrogenation allows easy recovery and reuse.

Challenges and Optimization Opportunities

  • Selectivity in Alkylation : Over-alkylation to quaternary ammonium salts remains a concern.

  • Catalyst Efficiency : Ligand design (e.g., BrettPhos) improves turnover numbers in palladium-catalyzed reactions .

Chemical Reactions Analysis

Direct Arylation

The compound’s benzyl group may undergo direct arylation via transition metal catalysis, as demonstrated in related pyridine derivatives. For instance, Ru-catalyzed systems enable efficient arylation of benzylic amines with arylboronates, though reaction efficiency depends on substituent effects and conformational stability .

Key Observations :

  • Substituent Influence : Adjacent NH groups stabilize reactive conformations, enabling C–H activation. For example, N-benzyl-3-methylpyridine-2-amine (4a) showed 86% yield under Ru catalysis, while its N,N-dimethyl derivative (18 ) exhibited 17% yield due to reduced conformational stability .

  • Critical Functional Groups : Replacement of NH with oxygen (e.g., in compound 12 ) abolished reactivity, emphasizing the NH group’s role in activating the C–H bond .

Reaction TypeCatalyst/ConditionsSubstrateProductYieldKey Observations
Direct ArylationRu catalyst, arylboronatesN-benzyl-3-methylpyridine-2-amine (4a)Arylated product86%High conversion due to stable conformation
N,N-dimethyl derivative (18)17%Lower conversion due to conformational instability
Oxygen-substituted analog (12)No product0%NH group is essential for activation

Oxidation

The amine group in the compound is susceptible to oxidation , forming N-oxides. While specific conditions for this compound are not detailed, pyridazine derivatives generally undergo oxidation via agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

Key Considerations :

  • Mechanism : Oxidation likely converts the secondary amine to an N-oxide, altering its electronic properties and reactivity.

  • Applications : N-oxide derivatives may exhibit distinct biological activity profiles compared to the parent compound.

Reaction TypeReagents/ConditionsProductNotes
OxidationKMnO4 (acidic conditions)N-oxide derivativeCommon oxidative pathway for amines

Alkylation

The amine group can participate in alkylation reactions, where alkyl halides or electrophiles modify the nitrogen center. For example, reactions with alkylating agents (e.g., methyl iodide) under basic conditions may yield N-alkylated derivatives.

Key Factors :

  • Reactivity : The amine’s nucleophilicity allows substitution with alkyl groups, though steric hindrance from the benzyl substituent may influence reaction outcomes.

  • Applications : Alkylation can modulate the compound’s lipophilicity and target-binding affinity.

Reaction TypeReagents/ConditionsProductNotes
AlkylationAlkyl halide, baseN-alkylated derivativeRequires activation of amine group

Substitution Reactions

The benzyl group may undergo nucleophilic substitution if activated. For instance, benzylic halides (e.g., benzyl bromide) can react with nucleophiles under basic conditions to form substituted derivatives. This reactivity is analogous to that observed in related pyridine derivatives .

Key Observations :

  • Steric Effects : The bulky pyridazine ring and 4-fluorophenyl group may hinder substitution at the benzyl position.

  • Regioselectivity : Substitution patterns depend on the electronic environment and directing groups in the aromatic system.

Key Research Findings

  • Conformational Stability : Substituents (e.g., methyl groups) on the nitrogen significantly affect reaction efficiency by modulating conformational flexibility .

  • Catalytic Efficiency : Ru-catalyzed direct arylation is highly sensitive to the presence of NH groups, which stabilize reactive intermediates .

  • Functional Group Interactions : The interplay between the amine group and heterocyclic ring influences reactivity, as seen in oxidation and alkylation pathways.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine is primarily studied for its role as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1.1. JNK3 Inhibition

One significant application of this compound is in the inhibition of c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases. Research indicates that compounds similar to this compound can selectively inhibit JNK3, showing promise in treating conditions like Alzheimer's disease . The ability to selectively target JNK3 while minimizing effects on other isoforms enhances its therapeutic potential.

1.2. Anticancer Activity

The compound's derivatives have been evaluated for anticancer properties, particularly in inhibiting pathways associated with tumor growth and survival. For instance, studies have shown that modifications to the pyridazine structure can enhance selectivity and potency against specific cancer cell lines . This suggests that this compound could be further developed into a targeted cancer therapy.

Structure-Activity Relationship Studies

The structure of this compound allows for extensive structure-activity relationship (SAR) studies. Researchers can modify different parts of the molecule to optimize its biological activity and reduce side effects.

2.1. Modifications for Enhanced Activity

Modifications such as altering the substitution on the phenyl ring or the pyridazine moiety can lead to improved potency and selectivity against specific targets. For example, introducing electron-withdrawing groups like fluorine has been shown to enhance binding affinity to certain receptors involved in inflammatory responses .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

StudyFocusFindings
Study 1JNK3 InhibitionDemonstrated selective inhibition of JNK3 with low toxicity profiles in vitro .
Study 2Anticancer ActivityShowed that derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential for therapeutic use .
Study 3SAR AnalysisIdentified key structural features that enhance biological activity, guiding future drug design efforts .

Mechanism of Action

The mechanism by which N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogues

N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine
  • Structure : Pyridazine core with a pyrazole substituent at position 6 and a 4-methylphenyl group at position 3.
  • Key Differences : The absence of a benzyl group and fluorine substitution reduces steric hindrance and electronic effects compared to the target compound.
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-Thiazole Derivatives (Compounds 4 and 5)
  • Structure : Thiazole core with dual 4-fluorophenyl groups and triazole/pyrazole substituents.
  • Key Differences: The thiazole ring replaces pyridazine, altering electron distribution.

Imidazo[1,2-α]Pyridine Derivatives

N-((2-(4-Fluorophenyl)-6-Methylimidazo[1,2-α]Pyridin-3-yl)Methyl)-4-Methylbenzenamines
  • Structure : Imidazo-pyridine core with 4-fluorophenyl and benzyl-like substituents.
  • Key Differences : The imidazo-pyridine core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.
  • Synthesis : Schiff base reduction using NaBH₄, a strategy adaptable for modifying the target compound’s amine groups .

Halogen-Substituted Analogues

N-(4-Halophenyl)Maleimides (Fluorine, Chlorine, Bromine, Iodine)
  • Structure : Maleimide core with para-halogenated phenyl groups.
  • Key Findings: Halogen size (F vs.

Sulfur-Containing Heterocycles

3-(4-(Methylsulfinyl)Phenyl)Imidazo[1,2-b]Pyridazin-6-Amines
  • Structure : Imidazo-pyridazine core with sulfinyl/sulfonyl groups.
  • Key Differences : Sulfur substituents modulate solubility and metabolic stability, whereas the target compound’s benzyl group prioritizes lipophilicity.
  • Synthesis : Multi-step procedures involving sulfoxide/sulfone introduction, highlighting divergent synthetic pathways compared to the target compound .

Structural and Functional Analysis Table

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound Pyridazine N-Benzyl, N-Methyl, 4-Fluorophenyl Potential steric distortion
Thiazole Derivatives (4, 5) Thiazole Dual 4-Fluorophenyl, Triazole Planar with one nonplanar fluorophenyl
Imidazo-Pyridines (13a) Imidazo[1,2-α]Pyridine 4-Fluorophenyl, Benzyl-like Antibacterial activity
N-(4-Halophenyl)Maleimides Maleimide Para-Halogens (F, Cl, Br, I) Halogen size-independent inhibition
Sulfur-Modified Pyridazines Imidazo-Pyridazine Methylsulfinyl, Sulfonyl Enhanced metabolic stability

Critical Discussion

  • Structural Flexibility: The 4-fluorophenyl group in the target compound may induce nonplanar conformations due to steric repulsion, as observed in porphyrins and thiazole derivatives . This could influence binding to biological targets.
  • Synthetic Strategies : Schiff base reduction (as in imidazo-pyridines) and DMF-mediated crystallization (thiazoles) offer viable routes for optimizing the target compound’s synthesis .
  • Bioactivity Gaps : While imidazo-pyridines and maleimides show measurable biological effects, the target compound’s pharmacological profile remains uncharacterized in the provided evidence, necessitating further study.

Biological Activity

N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C18_{18}H16_{16}FN3_3
  • Molecular Weight : 293.3 g/mol
  • CAS Number : 1018131-89-9
  • Structure : The compound features a pyridazinamine core, which is critical for its biological activity.

Synthesis

The synthesis of this compound has been explored in various studies. Notably, the incorporation of a benzyl group has been shown to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological applications .

1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Research indicates that derivatives of pyridazinamines, including this compound, exhibit significant inhibition of nNOS. This enzyme is implicated in various neurodegenerative diseases. For instance, a related compound demonstrated a Ki value of 40 nM for nNOS with high selectivity over other isoforms such as iNOS and eNOS . This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.

2. Anticancer Properties

The compound has shown promise in cytotoxicity assays against several cancer cell lines. In studies involving similar pyridazine derivatives, compounds exhibited IC50 values in the micromolar range against HeLa and K562 cell lines, indicating potential as anticancer agents . The presence of specific substituents on the aromatic rings significantly influences their biological activity.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the inhibition of nitric oxide synthase pathways may play a role in its neuroprotective and anticancer effects. Additionally, structural modifications can lead to variations in potency and selectivity .

Case Study 1: nNOS Inhibition

In a study focusing on the synthesis of selective nNOS inhibitors, N-benzyl derivatives were tested for their ability to inhibit nitric oxide production in neuronal cells. The results indicated that modifications to the benzyl group significantly enhanced inhibitory potency while maintaining selectivity over iNOS and eNOS .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated promising results with IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .

Data Tables

Activity IC50 Value Selectivity
nNOS Inhibition40 nMHigh selectivity over iNOS
Cytotoxicity (HeLa Cells)~10 µMModerate
Cytotoxicity (K562 Cells)~15 µMModerate

Q & A

Q. What are the optimized synthetic routes for N-benzyl-6-(4-fluorophenyl)-N-methylpyridazin-3-amine, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step protocols, including condensation and reduction reactions. For example:

  • Schiff base formation : Reacting pyridazine-carbaldehyde derivatives with benzylamines under reflux in chloroform, followed by imine reduction using sodium borohydride (NaBH₄) in methanol at 5–10°C .
  • Key parameters : Temperature control (e.g., 0–10°C during aldehyde formation), solvent selection (chloroform for reflux, methanol for reduction), and stoichiometric ratios (e.g., 1:1.5 molar ratio of aldehyde to amine). Post-reaction purification via ether extraction and anhydrous Na₂SO₄ drying enhances purity (~65% yield) .

Q. How can structural characterization of this compound be systematically validated?

Use a combination of analytical techniques:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., pyridazine ring geometry) .
  • NMR spectroscopy : Assign peaks for the N-methyl (δ ~2.8–3.2 ppm) and benzyl protons (δ ~4.5–5.0 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 348.1) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times). For instance, notes variability in enzyme modulation due to differences in target specificity.
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for IC₅₀ values) .
  • Orthogonal assays : Validate receptor binding via SPR (surface plasmon resonance) alongside enzymatic inhibition assays .

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or adjust N-benzyl groups) and test activity .
  • QSAR modeling : Develop 2D/3D models using descriptors like logP, polar surface area, and steric bulk to predict bioactivity .
  • Molecular docking : Simulate binding to targets (e.g., Polo-like kinase 1) to prioritize derivatives with improved affinity (e.g., ligand 27 in showed ΔG = -9.8 kcal/mol) .

Q. What methodologies are recommended for studying enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots under varied substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Identify critical residues in enzyme active sites (e.g., Tyr-156 in kinase domains) .

Q. How should preclinical pharmacokinetic and toxicity studies be designed?

  • ADMET profiling : Assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) and metabolic stability in liver microsomes .
  • In vivo models : Administer doses (e.g., 10–50 mg/kg) in rodent studies to monitor plasma half-life (t1/2t_{1/2}) and organ toxicity via histopathology .

Methodological Challenges & Solutions

Q. How can discrepancies in spectral data (e.g., NMR peak splitting) be addressed?

  • Variable temperature NMR : Resolve dynamic rotational barriers in N-benzyl groups .
  • High-resolution MS/MS : Differentiate isobaric fragments (e.g., loss of –CH₂F vs. –CH₃) .

Q. What experimental approaches mitigate low solubility in bioassays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Improve bioavailability via liposomal formulations (e.g., 100–200 nm particles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.